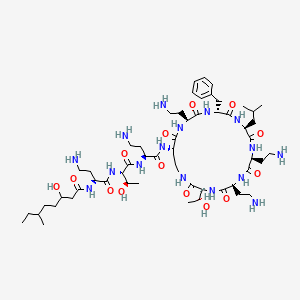
Prostaglandin H2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin H2 (PGH2) was first isolated from incubations of arachidonic acid with ovine seminal vesicle microsomes, and was described as a potent vasoconstrictor. PGH2 is the precursor for all 2-series PGs and thromboxanes (TXs), and is a TP receptor agonist which irreversibly aggregates human platelets at 50-100 ng/ml. PGH2 is a suicide substrate for platelet TX synthase possessing a Ki of 18 µM as compared to 28 µM for PGH1.
Applications De Recherche Scientifique
Pharmacological and Clinical Applications
Prostaglandin H2 (PGH2) research encompasses a broad spectrum of biomedical investigations. Its implications in hormonal and neurohormonal behavior have been pivotal. PGH2 is significant in reproductive health, particularly in inducing labor and terminating early pregnancies. Its regulatory role in blood pressure and potential therapeutic applications in hypertension and peripheral vascular diseases are noteworthy. Additionally, its bronchodilator effect suggests potential utility in asthma treatment (Karim & Hillier, 2012).
Role in Inflammation
PGH2 is intricately linked with the inflammatory response. As a lipid autacoid derived from arachidonic acid, it sustains homeostatic functions and mediates pathogenic mechanisms, including inflammation. Its generation involves cyclooxygenase isoenzymes, and its biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding PGH2's role in inflammation is crucial for potential clinical relevance in conditions like atherosclerosis and vascular injury response (Ricciotti & FitzGerald, 2011).
Structural Insights and Drug Target Potential
The crystal structure of PGH2 synthase, an enzyme crucial in PGH2 biosynthesis, provides insights into its function and potential as a drug target. The structure reveals specific binding sites and active sites, informing the design of targeted drugs for conditions like inflammation and pain (Gupta et al., 2004).
Vascular Function
PGH2 plays a significant role in vascular function. It is a key regulator in producing prostaglandins and thromboxane, which modulate vascular tone and contribute to pathologies like hypertension and diabetes. Understanding PGH2's function in different vascular beds, including systemic and cerebral, is essential for therapeutic interventions targeting vascular diseases (Davidge, 2001).
Immune System Modulation
Prostaglandins like PGH2 modulate key aspects of the immune system. PGH2's role in immune regulation, particularly in the context of cancer progression, highlights its potential as a target for therapies aimed at immune modulation (Harris et al., 2002).
Propriétés
Nom du produit |
Prostaglandin H2 |
|---|---|
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 |
Synonymes |
PGH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




